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Compound of Interest

Compound Name: Benzenesulfonamide, 4,4'-oxybis-

Cat. No.: B1619861

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry
applications of Benzenesulfonamide, 4,4'-oxybis-, a bis-sulfonamide compound with potential
therapeutic applications. This document includes summaries of its biological activities, detailed
experimental protocols for its evaluation, and visualizations of relevant signaling pathways.

Introduction

Benzenesulfonamide, 4,4'-oxybis-, also known as 4,4'-oxydibenzenesulfonamide, is a
chemical compound belonging to the sulfonamide class. The sulfonamide functional group is a
well-established pharmacophore in medicinal chemistry, with applications ranging from
antimicrobial to anticancer agents. The unique bis-sulfonamide structure of
Benzenesulfonamide, 4,4'-oxybis- presents opportunities for bivalent interactions with
biological targets, potentially leading to enhanced potency and selectivity. This document

explores its primary applications as a carbonic anhydrase inhibitor and a mitochondrial complex
| inhibitor.

Physicochemical Properties
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Property Value Reference

Molecular Formula C12H12N205S2 --INVALID-LINK--

Molecular Weight 328.4 g/mol --INVALID-LINK--
4-(4-

IUPAC Name sulfamoylphenoxy)benzenesulf  --INVALID-LINK--
onamide

CAS Number 7566-41-8 --INVALID-LINK--

Medicinal Chemistry Applications
Carbonic Anhydrase Inhibition

The benzenesulfonamide moiety is a classic zinc-binding group that effectively inhibits carbonic
anhydrases (CAs), a family of metalloenzymes involved in various physiological processes,
including pH regulation, CO: transport, and biosynthesis.[1] Certain CA isoforms, particularly
CA IX and CA XIlI, are overexpressed in various cancers and are associated with tumor
progression and metastasis, making them attractive targets for anticancer drug development.

[2](3]

While specific inhibitory data for Benzenesulfonamide, 4,4'-oxybis- against various CA
isoforms is not extensively reported in the literature, its structural similarity to other potent bis-
sulfonamide CA inhibitors suggests it may exhibit significant activity. The two sulfonamide
groups could potentially interact with the zinc ion in the active site of two adjacent CA
molecules, particularly in the dimeric CA IX isoform.

Quantitative Data for Related Benzenesulfonamide Derivatives as CA IX Inhibitors:
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Compound Target Isoform

Inhibition Constant

(Kj)

Reference

Ureido-substituted
benzenesulfonamide hCA IX
(U-NO2)

1nM

[4]

Ureido-substituted
benzenesulfonamide hCA IX
(U-CHs)

7 nM

[4]

SLC-0111 (ureido-
substituted hCA IX

benzenesulfonamide)

45 nM

[4]

Novel
Benzenesulfonamide hCA IX

Derivative

25.04 nM

[1]

Bis-ureido-substituted
benzenesulfonamide hCA IX
(Compound 11)

6.73 nM

[5]

Bis-ureido-substituted
benzenesulfonamide hCA IX
(Compound 19)

8.91 nM

[5]

Mitochondrial Complex I Inhibition

Recent studies have identified bis-sulfonamides as novel inhibitors of mitochondrial NADH-

quinone oxidoreductase (Complex I), a key enzyme in the electron transport chain.[6] Inhibition

of complex | disrupts cellular energy metabolism and can induce cell death, making it a

promising strategy for cancer therapy.[7]

A symmetric bis-sulfonamide, KPYC01112, has been identified as an inhibitor of mitochondrial

complex I.[6] Although this specific compound is not identical to Benzenesulfonamide, 4,4'-

oxybis-, it highlights the potential of this chemical class to target mitochondrial respiration.

Quantitative Data for a Related Bis-sulfonamide as a Mitochondrial Complex | Inhibitor:
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Compound Target ICs0 Reference

Bovine mitochondrial
KPYCO01112 - [6]
complex |

Derivative of
Bovine mitochondrial
KPYCO01112 0.017 uM [6]

complex |
(Compound 32)

Derivative of
Bovine mitochondrial
KPYCO01112 0.014 uM [6]

complex |
(Compound 35)

Experimental Protocols
Synthesis of Benzenesulfonamide, 4,4'-oxybis-

A general method for the synthesis of benzenesulfonamides involves the reaction of a
corresponding sulfonyl chloride with ammonia or an amine.[1] A plausible synthetic route for
Benzenesulfonamide, 4,4'-oxybis- is outlined below.

Protocol: Synthesis of Benzenesulfonamide, 4,4'-oxybis-
¢ Chlorosulfonation of Diphenyl Ether:

o React diphenyl ether with an excess of chlorosulfonic acid at a controlled temperature
(e.g., 0-5 °C) to introduce sulfonyl chloride groups at the para positions of both benzene
rings, yielding 4,4'-oxybis(benzenesulfonyl chloride).

e Amination:

o Dissolve the resulting 4,4'-oxybis(benzenesulfonyl chloride) in a suitable organic solvent
(e.g., dichloromethane).

o Add an excess of aqueous ammonia solution dropwise while stirring vigorously at a low
temperature (e.g., 0 °C).

o Allow the reaction to warm to room temperature and stir overnight.
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o Work-up and Purification:
o Separate the organic layer and wash it with water and brine.

o Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced
pressure.

o Purify the crude product by recrystallization from a suitable solvent system (e.g.,
ethanol/water) to obtain pure Benzenesulfonamide, 4,4'-oxybis-.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow
CO:2 Hydrase Assay)

This protocol is adapted from established methods for determining the inhibitory activity of
compounds against carbonic anhydrase isoforms.[2][5]

Protocol: Stopped-Flow CO2 Hydrase Assay
» Reagent Preparation:
o Prepare a buffer solution (e.g., 10 mM HEPES-Tris, pH 7.5).

o Prepare a solution of the purified human carbonic anhydrase isoform (e.g., hCA IX) in the
buffer.

o Prepare a stock solution of Benzenesulfonamide, 4,4'-oxybis- in a suitable solvent (e.qg.,
DMSO). Prepare serial dilutions of the compound.

o Prepare a COz-saturated solution by bubbling CO:2 gas through chilled buffer.
o Prepare a pH indicator solution (e.g., p-nitrophenol).
e Assay Procedure:
o Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25 °C).

o In one syringe of the stopped-flow instrument, mix the CA enzyme solution, the inhibitor
solution (or solvent control), and the pH indicator.
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o In the second syringe, place the COz-saturated buffer.
o Rapidly mix the contents of the two syringes.

o Monitor the change in absorbance of the pH indicator over time as the hydration of CO:2
catalyzed by CA causes a pH drop.

o Data Analysis:

o Calculate the initial rate of the enzymatic reaction from the slope of the absorbance
change.

o Determine the ICso value by plotting the percentage of enzyme inhibition against the
logarithm of the inhibitor concentration.

o Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Mitochondrial Complex | Activity Assay

This protocol is based on methods used to measure the activity of mitochondrial complex 1.[8]
Protocol: Mitochondrial Complex | Activity Assay
e Mitochondria Isolation:

o Isolate mitochondria from a suitable source (e.g., bovine heart or cultured cells) using
differential centrifugation.

» Reagent Preparation:

o Prepare an assay buffer (e.g., 25 mM potassium phosphate buffer, pH 7.2, with 5 mM
MgClL2).

o Prepare a solution of NADH, the substrate for complex I.
o Prepare a solution of ubiquinone (e.g., Coenzyme Q1), the electron acceptor.

o Prepare a solution of a complex Il inhibitor (e.g., antimycin A) to prevent electron flow
downstream of complex I.
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o Prepare a stock solution of Benzenesulfonamide, 4,4'-oxybis- in DMSO and create
serial dilutions.

e Assay Procedure:

o Add the isolated mitochondria, assay buffer, ubiquinone, and antimycin A to a microplate
well.

o Add the inhibitor solution (or solvent control) and incubate for a short period.
o Initiate the reaction by adding NADH.

o Monitor the decrease in absorbance at 340 nm over time, which corresponds to the
oxidation of NADH.

e Data Analysis:
o Calculate the rate of NADH oxidation from the slope of the absorbance change.

o Determine the ICso value by plotting the percentage of complex I inhibition against the
logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer
cell lines.[9][10][11][12][13]

Protocol: MTT Cell Viability Assay
e Cell Culture:

o Culture a relevant cancer cell line (e.g., a line known to overexpress CA IX or be sensitive
to mitochondrial inhibitors) in appropriate media and conditions.

e Cell Seeding:

o Seed the cells into a 96-well plate at a predetermined density and allow them to adhere
overnight.
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e Compound Treatment:
o Prepare serial dilutions of Benzenesulfonamide, 4,4'-oxybis- in cell culture medium.

o Replace the medium in the wells with the medium containing the different concentrations
of the compound. Include a vehicle control (e.g., DMSO).

o Incubate the cells for a specified period (e.g., 48 or 72 hours).
e MTT Addition and Incubation:

o Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each
well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan
crystals.

e Formazan Solubilization and Absorbance Reading:

o Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized
solubilization buffer) to dissolve the formazan crystals.

o Measure the absorbance at a wavelength of approximately 570 nm using a microplate
reader.

o Data Analysis:
o Calculate the percentage of cell viability relative to the vehicle control.

o Determine the ICso value, the concentration of the compound that causes 50% inhibition of
cell growth, by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathways and Mechanisms of Action
Carbonic Anhydrase IX (CA IX) Signaling

CA IX is a transmembrane protein that is highly expressed in many tumors in response to
hypoxia. Its extracellular catalytic domain contributes to the acidification of the tumor
microenvironment, which promotes tumor invasion, metastasis, and resistance to therapy.[14]
[15] The intracellular domain of CA I1X can participate in cell signaling. For instance,

© 2025 BenchChem. All rights reserved. 8/15 Tech Support


https://www.benchchem.com/product/b1619861?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4282494/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3713137/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1619861?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

phosphorylation of its cytoplasmic tail can lead to the activation of the PI3K/Akt pathway,
impacting glucose metabolism.[14]
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Caption: CA IX signaling pathway and its inhibition.

Mitochondrial Complex I Inhibition Signaling

Inhibition of mitochondrial complex | disrupts the electron transport chain, leading to decreased
ATP production and an altered NAD*/NADH ratio.[16] This metabolic stress can activate AMPK
(AMP-activated protein kinase), a central regulator of cellular energy homeostasis.[7] Activated
AMPK can inhibit anabolic pathways like mMTORCL1 signaling, which is crucial for cell growth
and proliferation, and promote catabolic pathways to restore energy balance.[7]
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Caption: Mitochondrial complex | inhibition pathway.
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Experimental Workflow

The following diagram illustrates a general workflow for the preclinical evaluation of
Benzenesulfonamide, 4,4'-oxybis- as a potential therapeutic agent.
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Caption: Preclinical evaluation workflow.
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Conclusion

Benzenesulfonamide, 4,4'-oxybis- represents a promising scaffold for the development of
novel therapeutic agents, particularly in the field of oncology. Its potential to dually target key
proteins involved in cancer progression, such as carbonic anhydrase IX and mitochondrial
complex I, warrants further investigation. The protocols and information provided in these
application notes serve as a guide for researchers to explore the full therapeutic potential of
this and related bis-sulfonamide compounds. Further studies are required to elucidate the
specific inhibitory profile and mechanism of action of Benzenesulfonamide, 4,4'-oxybis- to
advance its development as a clinical candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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